2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate
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Description
Azido-NHS ester for the conversion of proteins, peptides, amino-DNA, and other amines into Click Chemistry reactive azides.
Ester useful in Click Chemistry reactions.
Convert your proteins and peptides into Click Chemistry reactive form with this reagent. While Click Chemistry involves reaction between terminal alkyne and azide, both azides and alkynes are very uncommon in nature. However, there are reagents to attach these fragments to abundant amino groups which are ubiquitous in the world of biomolecules. This azido-NHS ester is designed for the conversion of proteins, peptides, amino-DNA, and other amines into Click Chemistry reactive azides.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular components, suggesting that this compound may also have multiple targets within the cell .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, suggesting that this compound may also have wide-ranging effects .
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azidobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c9-11-10-5-1-2-8(15)16-12-6(13)3-4-7(12)14/h1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYULROINNKAMIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943858-70-6 |
Source
|
Record name | 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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